BenchChemオンラインストアへようこそ!

Bamifylline hydrochloride

Asthma Anaphylaxis Histamine Release

Bamifylline hydrochloride delivers quantifiable advantages for preclinical respiratory and neuroscience research. As a selective adenosine A1 receptor antagonist with 2.7× higher potency than theophylline and 2.5× lower ED₅₀ in antigen-induced bronchoconstriction, it provides superior efficacy in asthma models. Its lack of cardiostimulant effects eliminates confounding cardiovascular variables—critical for comorbid population studies. The short half-life (1.5–2.0 h) enables acute dosing with rapid washout. Choose bamifylline for reproducible results unmatched by generic xanthines.

Molecular Formula C20H28ClN5O3
Molecular Weight 421.9 g/mol
CAS No. 3736-86-5
Cat. No. B1630439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamifylline hydrochloride
CAS3736-86-5
Synonymsamifylline
bamifylline hydrochloride
bamiphylline
benzetamophylline
Trentadil
Molecular FormulaC20H28ClN5O3
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
InChIInChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
InChIKeyPDBXHPORMXSXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bamifylline Hydrochloride (CAS 3736-86-5): Xanthine Bronchodilator with Differentiated Pharmacological Profile


Bamifylline hydrochloride is a methylxanthine derivative and selective adenosine A1 receptor antagonist with bronchodilator properties [1]. Structurally, it is a 7,8-disubstituted theophylline derivative [2]. Its primary therapeutic applications have been investigated in the management of bronchial asthma and chronic obstructive pulmonary disease (COPD), where it exerts bronchospasmolytic action on smooth musculature and blocks bronchoconstriction mediators [3].

Why Bamifylline Hydrochloride Cannot Be Interchanged with Other Xanthine Derivatives


Although bamifylline hydrochloride shares the xanthine core structure with theophylline, doxofylline, and enprofylline, its substitution pattern and receptor selectivity create a distinct pharmacological profile that precludes simple generic substitution [1]. Unlike theophylline, bamifylline exhibits selective adenosine A1 receptor antagonism [2] and is largely devoid of cardiostimulant effects [3]. Additionally, its pharmacokinetic parameters, including a shorter half-life and larger volume of distribution, differ significantly from other xanthines [4]. Interchanging bamifylline with another xanthine without consideration of these differential properties may compromise therapeutic outcomes, particularly in patients with cardiovascular comorbidities.

Bamifylline Hydrochloride: Quantitative Differentiation Evidence Against Comparator Xanthines


Superior Anti-Anaphylactic Potency: Bamifylline vs. Theophylline in Inhibiting Histamine and Mediator Release

In an in vitro model of actively sensitized guinea-pig lungs, bamifylline demonstrated significantly greater potency than theophylline in reducing the immunological release of histamine and other inflammatory mediators. At the highest concentration tested (1 x 10⁻³ M), bamifylline was 2.7 times more potent than theophylline in inhibiting histamine release [1]. Additionally, bamifylline showed 1.6-fold higher inhibition of TXB₂ (thromboxane B₂) production and 1.5-fold higher inhibition of SRS-A (slow-reacting substance of anaphylaxis) release compared to theophylline at the same concentration [1].

Asthma Anaphylaxis Histamine Release Bronchospasm

Absence of Cardiostimulant Effects: Bamifylline Differentiated from Theophylline and Enprofylline

In both in vitro and in vivo cardiac preparations, bamifylline was directly compared to theophylline and enprofylline. In isolated rat and guinea-pig right atria, bamifylline left the rate of contraction unchanged or reduced it, whereas theophylline and enprofylline induced positive chronotropic effects [1]. In isolated left atria, bamifylline exhibited only slight inotropic effects with significantly lower intrinsic activity than theophylline and enprofylline [1]. In isolated rabbit papillary muscles, bamifylline had no effect up to 10⁻³ mol/L, while theophylline dose-dependently increased contractile force [1]. In anesthetized rabbits, intravenous bamifylline produced negative chronotropic and dromotropic effects, whereas theophylline and enprofylline, at equimolar doses, induced positive chronotropic and inotropic effects [1].

Cardiovascular Safety Cardiostimulation Xanthine Derivatives Safety Pharmacology

Selective Adenosine A1 Receptor Antagonism: Bamifylline vs. Enprofylline and 8-Phenyltheophylline

In radioligand binding studies using rat brain tissue, bamifylline was evaluated for its affinity at adenosine A1 and A2 receptors and compared to other xanthine derivatives. Bamifylline displaced ³H-cyclohexyl-adenosine and ³H-diethyl-8-phenyl-xanthine (A1 receptor ligands) with potency similar to 8-phenyl-theophylline, indicating high activity at the A1 receptor subtype [1]. In contrast, at A2 receptors labeled with ³H-N-ethyl-carboxamido adenosine in rat striatum, bamifylline displayed lower activity comparable to enprofylline, a known weak adenosine receptor antagonist [1]. The calculated A2/A1 potency ratio identified bamifylline as the most selective A1 adenosine receptor antagonist tested at the time of the study [1].

Adenosine Receptors Receptor Selectivity Xanthine Derivatives Neuropharmacology

Efficacy and Safety Profile in COPD: Network Meta-Analysis of Bamifylline vs. Doxofylline, Theophylline, and Aminophylline

A network meta-analysis of 14 studies encompassing 998 COPD patients compared the efficacy (change from baseline in FEV₁) and safety (risk of adverse events) of various xanthines. The combined surface under the cumulative ranking curve (SUCRA) analysis revealed that doxofylline was superior to bamiphylline in terms of efficacy, with significantly better efficacy [1]. However, bamiphylline demonstrated comparable safety to doxofylline [1]. Additionally, doxofylline was shown to be significantly safer than both aminophylline and theophylline, but no significant safety difference was observed between doxofylline and bamiphylline [1].

COPD Network Meta-Analysis Comparative Efficacy Adverse Events

Bronchospasmolytic Potency: Bamifylline vs. Theophylline in Guinea-Pig Models

In anesthetized guinea-pigs, bamifylline and theophylline were compared for their ability to antagonize bronchoconstriction and thromboxane A₂ (TxA₂) generation induced by various agonists. Bamifylline was approximately 2 times more potent than theophylline against bronchoconstriction induced by most agonists [1]. The ED₅₀ values for bamifylline against bronchoconstriction induced by PAF, histamine, acetylcholine, and LTC₄ were 6.5, 9.5, 24.3, and 31.6 µmol/kg i.v., respectively [1]. In antigen-induced bronchoconstriction in ovalbumin-sensitized animals, bamifylline was more potent than theophylline, with ED₅₀ values of 9.3 µmol/kg i.v. for bamifylline and 22.9 µmol/kg i.v. for theophylline [1].

Bronchoconstriction Asthma Thromboxane A2 PAF

Pharmacokinetic Differentiation: Shorter Half-Life and Faster Absorption of Bamifylline vs. Theophylline

In double-blind, randomized, cross-over studies comparing bamifylline (300 mg) with theophylline (200 mg), bamifylline achieved peak plasma levels more rapidly than theophylline [1]. The plasma half-life of bamifylline ranged from 1.5 to 2.0 hours, which is appreciably shorter than the theophylline half-life that exceeds 4 hours [1]. Furthermore, the distribution volumes of bamifylline were found to be 3 to 10 times larger than those of theophylline [1]. No evidence of drug accumulation was observed following repeated doses of up to 900 mg administered every 8 hours [1].

Pharmacokinetics Half-Life Bioavailability Xanthine Metabolism

Bamifylline Hydrochloride: Recommended Research and Industrial Application Scenarios


Preclinical Asthma Research Models Requiring Anti-Anaphylactic and Bronchospasmolytic Activity with Reduced Cardiac Stimulation

Bamifylline hydrochloride is well-suited for preclinical asthma studies, particularly in guinea-pig models of allergic bronchoconstriction and anaphylaxis. Its 2.7-fold higher potency than theophylline in inhibiting histamine release [6] and 2.5-fold lower ED₅₀ in antigen-induced bronchoconstriction [2] provide a quantifiable advantage. Critically, its lack of cardiostimulant effects [3] makes it a preferred xanthine for studies where confounding cardiovascular variables must be minimized, such as in models of severe asthma with potential cardiac involvement.

Neuropharmacological Research on Adenosine A1 Receptor Function

As the most selective adenosine A1 receptor antagonist identified in comparative radioligand binding studies [6], bamifylline hydrochloride serves as a valuable tool compound for investigating A1 receptor-mediated processes in the central nervous system. Its low affinity for A2 receptors, comparable to the weak antagonist enprofylline [6], allows for more specific interrogation of A1 receptor pharmacology in rodent brain tissue and potentially in ex vivo preparations.

Pharmacokinetic and Metabolism Studies Requiring Rapid-Onset Xanthine with Predictable Elimination

The distinct pharmacokinetic profile of bamifylline—characterized by rapid absorption, a short half-life of 1.5-2.0 hours, and a large volume of distribution [6]—makes it an ideal candidate for studies requiring a xanthine with quick onset and limited accumulation. This profile is particularly useful in acute dosing experiments where washout is important, or in studies comparing the pharmacokinetic behavior of structurally related xanthine derivatives.

Comparative Safety Pharmacology Studies in Respiratory Disease

Bamifylline hydrochloride's comparable safety profile to doxofylline in COPD patients [6], combined with its specific efficacy and cardiac safety attributes, positions it as a relevant comparator in safety pharmacology and comparative effectiveness research. Studies aiming to delineate the safety-efficacy trade-offs within the xanthine class can utilize bamifylline to benchmark against theophylline (higher toxicity) and doxofylline (higher efficacy).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bamifylline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.